

Application Notes and Protocols for NMR Spectroscopy of Pyrazole Compounds

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Compound of Interest

Compound Name: *Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of pyrazole compounds. This document outlines typical spectral data, detailed experimental protocols for structural elucidation, and the application of NMR in studying the dynamic properties and biological relevance of pyrazoles, which are key heterocyclic scaffolds in medicinal chemistry.

Introduction to NMR Spectroscopy of Pyrazoles

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural characterization of pyrazole derivatives.^{[1][2]} It provides detailed information at the atomic level regarding the molecular structure, connectivity, and conformation of these compounds.^[2] The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants are sensitive to the substitution pattern on the ring, making NMR a powerful tool for unambiguous identification and purity assessment.^{[3][4]} Furthermore, NMR is instrumental in studying dynamic phenomena such as tautomerism, a common feature of N-unsubstituted pyrazoles.^{[5][6]} In the context of drug discovery, NMR spectroscopy is crucial for characterizing novel pyrazole-based active pharmaceutical ingredients (APIs) and for studying their interactions with biological targets.^{[1][7][8]}

¹H and ¹³C NMR Spectral Data of Pyrazole Compounds

The chemical shifts of pyrazole protons and carbons are influenced by the electronic environment within the heterocyclic ring. The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the parent pyrazole and substituted derivatives in common deuterated solvents.

Table 1: Typical ¹H NMR Chemical Shifts (δ , ppm) for Pyrazole Derivatives.

Proton	Pyrazole (in CDCl_3)	1-Methylpyrazole (in CDCl_3)[3]	3(5)-Phenylpyrazole (Tautomeric Mixture)
H3/H5	~7.66 (d)	~7.5 (d, H3), ~7.4 (d, H5)	Signals for both tautomers are observed
H4	~6.37 (t)	~6.2 (t)	Signals for both tautomers are observed
N-H	Variable, often broad	-	Variable, often broad
N-CH ₃	-	~3.9 (s)	-

Note: Chemical shifts are referenced to TMS at 0.00 ppm. Multiplicity is indicated as (s) singlet, (d) doublet, (t) triplet.

Table 2: Typical ¹³C NMR Chemical Shifts (δ , ppm) for Pyrazole Derivatives.

Carbon	Pyrazole (in DMSO- d ₆)[4][9]	1-Methylpyrazole (in CDCl ₃)[3]	3,5- Dimethylpyrazole (in CDCl ₃)[10]
C3/C5	~134.7	~138.7 (C3), ~129.2 (C5)	~147.9
C4	~105.5	~105.4	~104.9
N-CH ₃	-	~39.1	-
C-CH ₃	-	-	~13.5 (C3-CH ₃), ~10.9 (C5-CH ₃)

Note: Due to tautomerism in unsubstituted pyrazole, C3 and C5 are often observed as a single, sometimes broad, signal in solution.[4][9]

Table 3: Typical J-Coupling Constants (Hz) for Pyrazoles.[3]

Coupling	Typical Range	Example: 1- Methylpyrazole[3]
³ J(H3,H4)	1.5 - 2.5	~1.8
³ J(H4,H5)	2.0 - 3.0	~2.3
⁴ J(H3,H5)	0.5 - 1.0	Not always resolved
¹ J(C,H)	170 - 195	C4-H4: ~179 Hz, C5-H5: ~186 Hz[11]

The magnitude of J-coupling provides valuable information about the connectivity of atoms.[12] For instance, the three-bond coupling between adjacent ring protons is a characteristic feature.

Experimental Protocols

Standard 1D NMR Spectroscopy Protocol

This protocol is suitable for routine structural characterization of pyrazole compounds.

Objective: To acquire high-resolution ^1H and ^{13}C NMR spectra for structural elucidation and purity assessment.[3]

Methodology:

- Sample Preparation:

- Weigh approximately 5-10 mg of the pyrazole compound for ^1H NMR, and 10-30 mg for ^{13}C NMR.[3][13]
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[3][14] The choice of solvent can influence chemical shifts, particularly for the N-H proton.[10]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
- Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter, which can degrade spectral quality.
- Transfer the filtered solution to a clean, dry 5 mm NMR tube. The sample height should be at least 4-5 cm.[13][15]

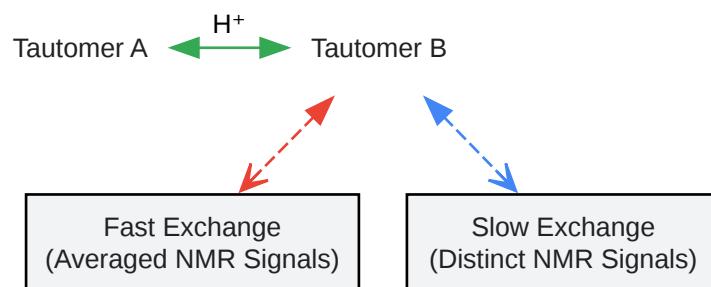
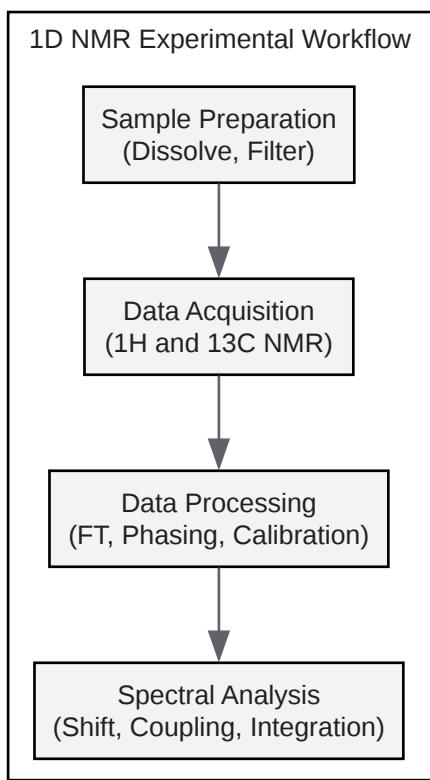
- Instrument Parameters (^1H NMR):

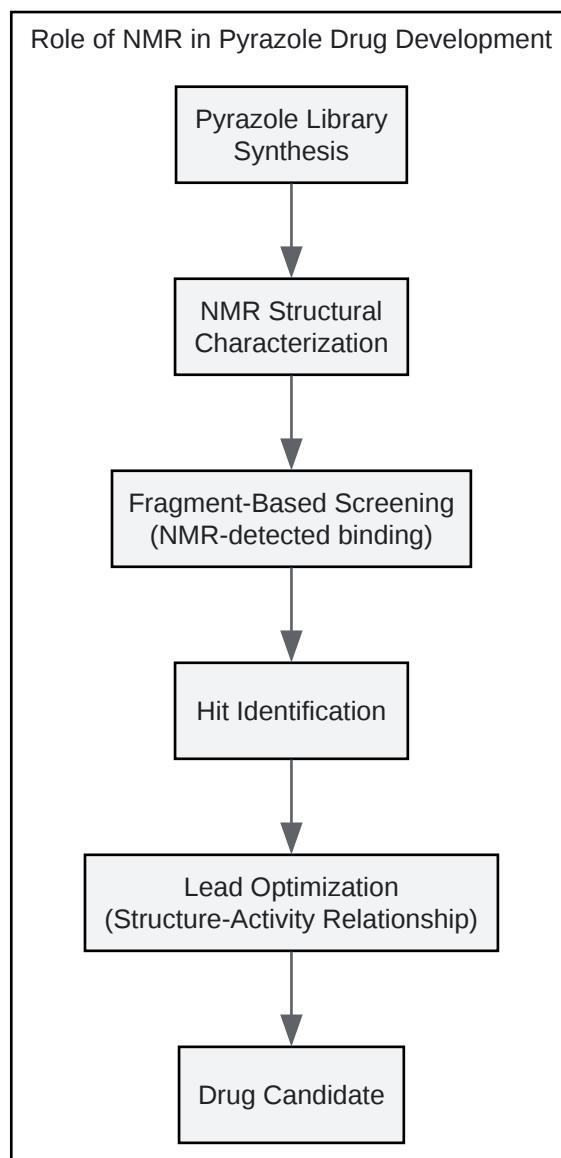
- Spectrometer: 400 MHz or higher.
- Pulse Sequence: Standard single-pulse (zg).
- Acquisition Time: 2-4 seconds.[3]
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16 for sufficient signal-to-noise.[3]

- Instrument Parameters (^{13}C NMR):

- Spectrometer: 100 MHz or corresponding frequency.

- Pulse Sequence: Proton-decoupled single-pulse (e.g., zgpg30).[3]
- Acquisition Time: 1-2 seconds.[3]
- Relaxation Delay: 2-5 seconds.[3]
- Number of Scans: 128-1024, or more, depending on the sample concentration.[3]
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the spectrum.
 - Calibrate the chemical shift scale using the solvent signal or the internal standard (TMS at 0.00 ppm).[3]
 - Integrate the peaks in the ^1H spectrum to determine proton ratios.





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